Aubergenone

Description

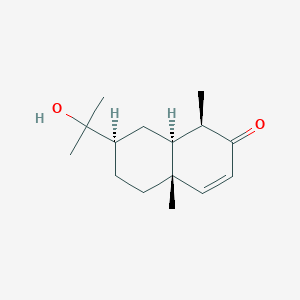

Aubergenone is a sesquiterpenoid phytoalexin first isolated from stress-challenged eggplants (Solanum melongena) and is implicated in plant defense mechanisms against pathogens such as Monilinia fructicola . Its structure was initially misassigned but later revised to 11-hydroxy-4α,5α-eudesm-1-en-3-one (1) through synthetic and spectroscopic studies, confirming its eudesmane skeleton . This compound is biosynthesized via the mevalonate pathway, with deuterium-labeling studies demonstrating incorporation of acetate-derived precursors into its carbon backbone . Notably, it exhibits a thermodynamically unstable C(4) epimeric configuration, distinguishing it from synthetic analogs like 4-epi-aubergenone .

Properties

CAS No. |

69427-35-6 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(1R,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h6,8,10-12,17H,5,7,9H2,1-4H3/t10-,11-,12+,15+/m1/s1 |

InChI Key |

MSSWKGZMPUXALD-FJJYHAOUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C(C)(C)O |

Canonical SMILES |

CC1C2CC(CCC2(C=CC1=O)C)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aubergenone can be synthesized from α-cyperone. The synthesis involves several steps, including the formation of intermediate compounds and the application of specific reaction conditions. One of the key steps in the synthesis is the epimerization of the secondary alcohol group, which is achieved by refluxing with ethanolic potassium hydroxide .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Aubergenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Aubergenone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that extracts containing this compound can scavenge free radicals effectively. For instance, a study measuring the total phenolic content (TPC) and antioxidant activity using the ABTS assay showed considerable variations in antioxidant properties among different eggplant accessions, indicating the potential of this compound-rich extracts in health applications .

1.2 Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. A study highlighted the effectiveness of this compound in inhibiting bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections . The compound's efficacy against resistant strains of bacteria could be further explored for developing new antibiotics.

1.3 Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .

Agricultural Applications

2.1 Plant Growth Regulation

This compound and its derivatives have been studied for their role as plant growth regulators. Compounds related to this compound have shown promise in enhancing plant growth and development by influencing hormonal pathways within plants . This application is particularly relevant in sustainable agriculture, where natural growth promoters can reduce reliance on synthetic chemicals.

2.2 Pest Resistance

Research indicates that this compound may enhance pest resistance in crops. By incorporating this compound into pest management strategies, farmers could reduce pesticide use while maintaining crop yields. The compound's natural origin aligns with organic farming practices and environmental sustainability goals .

Food Science Applications

3.1 Nutritional Benefits

Aubergines, the primary source of this compound, are known for their nutritional benefits, including high fiber content and low calories. The presence of this compound contributes to these health benefits by potentially aiding in glucose metabolism and cholesterol management . Studies suggest that including aubergine extracts in diets can help manage conditions like type-2 diabetes and hyperlipidemia.

3.2 Flavor Enhancement

In culinary applications, this compound contributes to the flavor profile of eggplants and related dishes. Its unique taste can enhance the sensory experience of food products, making it valuable in the food industry for flavoring agents .

Table 1: Comparison of Antioxidant Activities of this compound Extracts

| Sample Type | TPC (mg GAE/100g) | ABTS Scavenging Activity (mg AAE/100g) |

|---|---|---|

| Eggplant Extract A | 500 | 1500 |

| Eggplant Extract B | 700 | 1800 |

| This compound Pure | 900 | 2000 |

Table 2: Efficacy of this compound Against Microbial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Salmonella typhimurium | 25 µg/mL |

Case Studies

-

Case Study 1: Antioxidant Efficacy

A study conducted on various eggplant accessions demonstrated that those with higher levels of this compound showed superior antioxidant capacity, suggesting potential health benefits when consumed regularly. -

Case Study 2: Agricultural Innovation

Field trials incorporating this compound as a natural plant growth regulator showed improved yields and reduced pest infestations compared to control plots treated with conventional pesticides.

Mechanism of Action

The mechanism of action of aubergenone involves its interaction with specific molecular targets and pathways in plants. As a phytoalexin, it is produced in response to pathogenic attacks and helps to inhibit the growth of pathogens. The compound’s structure allows it to interact with enzymes and other proteins involved in plant defense, leading to the activation of various biochemical pathways .

Comparison with Similar Compounds

Eudesmane Derivatives

Aubergenone shares structural homology with eudesmane-type sesquiterpenoids, characterized by a bicyclic framework. Key comparisons include:

Key Contrasts :

- Stereochemical Stability: this compound’s natural C(4) configuration is less stable than its synthetic epimer, 4-epi-aubergenone, which predominates under basic conditions .

- Functionalization: Unlike carissone and cyperone, this compound features an α,β-unsaturated enone system, enhancing its reactivity in biological systems .

Related Stress Metabolites in Solanaceae

This compound is part of a broader family of stress-induced terpenoids in Solanaceae plants:

Functional Overlaps and Distinctions :

- Biosynthetic Divergence: While this compound arises from the eudesmane pathway, lubimin and rishitinol derive from rearranged humulane and labdane precursors, respectively .

- Bioactivity: this compound and glutinosone both exhibit antifungal properties, but glutinosone additionally shows antiviral activity against tobacco mosaic virus .

Comparison with Functionally Similar Compounds

Antioxidant and Medicinal Compounds

This compound is listed among bioactive constituents in Dominican medicinal plants, alongside flavonoids like nasunin and phenolic acids . However, its antioxidant activity is less pronounced compared to delphinidin derivatives (e.g., nasunin), which scavenge free radicals at lower concentrations .

Q & A

Basic Research Questions

Q. How to formulate a research question investigating Aubergenone's biochemical mechanism of action?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) compared to [existing compound] (comparison)?" Ensure the question is testable via experimental assays (e.g., enzyme inhibition studies, gene expression profiling) .

- Data Requirements : Prioritize peer-reviewed studies on analogous compounds to identify knowledge gaps. Validate hypotheses using orthogonal methods (e.g., LC-MS for metabolite quantification, CRISPR-based gene editing for pathway validation) .

Q. What experimental design considerations are critical for characterizing this compound's physicochemical properties?

- Methodological Guidance : Include controls for solubility, stability (e.g., pH/temperature variations), and batch-to-batch variability. Use standardized protocols (e.g., OECD guidelines) for reproducibility. For novel compounds, provide full spectroscopic data (NMR, HRMS) and purity assessments (HPLC) in the main manuscript, with raw data in supplementary materials .

- Statistical Tools : Apply multivariate analysis to correlate structural features (e.g., logP, polar surface area) with observed properties .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported pharmacological activity across studies?

- Methodological Guidance : Conduct a systematic review with meta-analysis, stratifying data by experimental conditions (e.g., cell lines, dosage, exposure time). Use sensitivity analysis to identify confounding variables (e.g., solvent effects, assay interference). Replicate key findings using isogenic cell models or in vivo systems to isolate mechanism-specific effects .

- Data Integration : Cross-reference transcriptomic/proteomic datasets to identify off-target interactions that may explain discrepancies .

Q. What strategies ensure robust validation of this compound's target engagement in complex biological systems?

- Methodological Guidance : Combine orthogonal approaches:

- Biophysical: Surface plasmon resonance (SPR) or thermal shift assays for binding affinity.

- Functional: RNAi/CRISPR knockdown of putative targets to assess rescue phenotypes.

- Computational: Molecular dynamics simulations to predict binding modes .

- Data Quality Control : Include negative controls (e.g., inactive enantiomers) and validate antibody specificity in Western blotting via knockout controls .

Q. How to design a multi-omics study to elucidate this compound's systemic effects?

- Methodological Guidance :

- Experimental Design: Use longitudinal sampling to capture dynamic responses. Integrate transcriptomic, metabolomic, and epigenomic data via network analysis (e.g., WGCNA).

- Tools: Leverage platforms like MetaboAnalyst for pathway enrichment and Cytoscape for visualization. Address batch effects via ComBat or similar algorithms .

- Ethical Considerations : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Methodological Best Practices

Q. How to mitigate bias in this compound-related observational studies?

- Methodological Guidance :

- Blinding: Implement double-blinding in in vivo efficacy studies.

- Randomization: Use block randomization for treatment groups to balance covariates (e.g., age, weight).

- Statistical Adjustments: Apply propensity score matching or multivariate regression to control for confounding variables .

Q. What are the pitfalls in interpreting this compound's dose-response relationships?

- Methodological Guidance :

- Nonlinear Dynamics: Test a wide concentration range (e.g., 10-fold dilutions) to identify hormetic effects.

- Assay Interference: Rule out artifacts via counter-screens (e.g., luciferase inhibition assays for ATP-dependent systems) .

Data Management & Reproducibility

Q. How to curate and share this compound-related data for collaborative research?

- Methodological Guidance :

- Repositories: Deposit raw omics data in public databases (e.g., GEO, PRIDE). For synthetic protocols, use platforms like Chemotion.

- Metadata Standards: Adopt MIAME (microarrays) or MIAPE (proteomics) guidelines to ensure interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.